3-Dehydroquinate

Enzyme inhibition Antimicrobial drug discovery Structure-activity relationship

Procure 3-dehydroquinate as the native, irreplaceable substrate for DHQS and DHQase inhibitor screening. Generic substitution with quinic or shikimic acid is scientifically invalid due to distinct enzyme recognition; only 3-DHQ occupies the unique junction position common to both shikimate and quinate pathways. It is the validated starting material for synthesizing picomolar DHQS inhibitors. Bio-fermentative production from quinic acid enables scalable, cost-effective supply from mg to gram quantities for crystallography, NMR fragment screening, and metabolomics reference standards.

Molecular Formula C7H9O6-
Molecular Weight 189.14 g/mol
Cat. No. B1236863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dehydroquinate
Synonyms3-dehydroquinate
3-dehydroquinic acid
Molecular FormulaC7H9O6-
Molecular Weight189.14 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)CC1(C(=O)[O-])O)O)O
InChIInChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/p-1/t3-,5+,7-/m1/s1
InChIKeyWVMWZWGZRAXUBK-SYTVJDICSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Dehydroquinate (3-DHQ) for Antimicrobial and Herbicide Discovery: A Critical Shikimate Pathway Intermediate and Inhibitor Scaffold


3-Dehydroquinate (3-DHQ; C7H10O6; CAS 10534-44-8) is the central intermediate of the shikimate pathway, which is essential for aromatic amino acid biosynthesis in bacteria, fungi, plants, and apicomplexan parasites but absent in mammals [1]. It is synthesized from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) by dehydroquinate synthase (DHQS) and is subsequently dehydrated to 3-dehydroshikimate (DHS) by dehydroquinate dehydratase (DHQase), an enzyme that exists in two structurally and mechanistically distinct forms (Type I and Type II) [2]. As both a substrate and a structural template for inhibitor design, 3-DHQ enables the development of antimicrobial and herbicidal agents targeting enzymes that cannot be functionally substituted by related pathway intermediates such as quinic acid or shikimic acid .

Why Quinic Acid, Shikimic Acid, and 3-Dehydroshikimate Cannot Substitute for 3-Dehydroquinate in Target-Based Screening


Generic substitution of 3-dehydroquinate with structurally similar shikimate pathway intermediates (e.g., quinic acid, shikimic acid, or 3-dehydroshikimate) is not scientifically valid due to distinct enzyme recognition and functional roles. Quinate dehydrogenase from Corynebacterium glutamicum exhibits significantly higher affinity and catalytic efficiency for quinate than for shikimate, demonstrating that subtle structural differences dictate enzyme-substrate pairing [1]. More critically, 3-DHQ occupies a unique junction position: it is the sole substrate common to both the shikimate and quinate catabolic pathways, and its dehydration is catalyzed by Type I and Type II dehydroquinases via entirely different catalytic mechanisms (syn-elimination via Schiff base vs. anti-elimination via enolate intermediate) [2]. Consequently, inhibitors designed on the 3-DHQ scaffold exploit binding interactions that cannot be replicated using quinic acid or shikimic acid analogs. Furthermore, the absence of the 3-keto group in quinic acid and the different oxidation state of shikimic acid fundamentally alter hydrogen-bonding networks within enzyme active sites, as evidenced by the 1000-fold variation in Ki values observed among cyclohexenyl versus cyclohexyl inhibitor analogs of DHQ synthase [3]. For procurement decisions, substituting 3-DHQ with any in-class analog will produce false negatives in inhibitor screening assays and erroneous kinetic parameters in mechanistic studies.

3-Dehydroquinate: Quantified Differentiation Against Structural Analogs in Inhibitor Potency, Enzyme Substrate Specificity, and Biosynthetic Utility


3-DHQ Scaffold-Derived Inhibitors Achieve Sub-Nanomolar Ki Values, 1000-Fold More Potent Than Corresponding Cyclohexyl Analogs

Cyclohexenyl phosphate (1), a carbocyclic analog designed directly from the 3-dehydroquinate scaffold, exhibits an inhibition constant (Ki = 1.2 × 10⁻¹⁰ M) against DHQ synthase, which is 1000-fold tighter binding than the corresponding cyclohexyl phosphate (5) lacking the olefinic moiety [1]. Similarly, cyclohexenyl tricarboxylate (2) binds with Ki = 8.6 × 10⁻⁹ M, representing a 700-fold improvement over the corresponding cyclohexyl tricarboxylate (6) [1]. Cyclohexylidene homophosphonate (10; Ki = 3.2 × 10⁻⁹ M) binds 530-fold more tightly than cyclohexyl homophosphonate (8), demonstrating that the olefin-containing 3-DHQ mimetic structure is essential for high-affinity active site recognition [1].

Enzyme inhibition Antimicrobial drug discovery Structure-activity relationship

Carbocyclic Inhibitors Derived from 3-DHQ Exhibit Ki Values Down to 300 nM, Comparable to Phosphorus-Containing Analogs Without Phosphate Liability

In a systematic study of inhibitor ionization as a determinant of binding to DHQ synthase, carbahydroxymalonate, a carbocyclic inhibitor derived from 3-dehydroquinic acid, displayed a Ki of 0.3 × 10⁻⁶ M (300 nM) [1]. This value is comparable to the binding affinity of phosphorus-containing carbocyclic inhibitors bearing phosphorylmethyl and phosphonoethyl moieties, yet carbahydroxymalonate lacks the metabolic and chemical instability associated with phosphate esters [1]. In contrast, carbaphosphinate exhibited only modest competitive inhibition (Ki = 20 × 10⁻⁶ M), while carbaacetate was a linear mixed-type inhibitor (Ki = 3 × 10⁻⁶ M; Ki' = 20 × 10⁻⁶ M) [1]. Carbasuccinate (Ki = 5 × 10⁻⁶ M) and carbamalonate ether (Ki = 7 × 10⁻⁶ M) showed intermediate potency [1].

Medicinal chemistry Inhibitor design DHQ synthase

Type I Dehydroquinase Displays Km of 16 μM for 3-DHQ in E. coli, with 10⁶-Fold Catalytic Impairment Upon Active-Site Lysine Mutation

The Type I dehydroquinase from E. coli exhibits a Michaelis constant (Km) of 16 μM for 3-dehydroquinate as its native substrate [1]. Comparative analysis across species reveals Km values of 5 μM for Neurospora crassa and 18 μM for Salmonella typhi Type I enzymes [1]. Crucially, replacement of the conserved active-site Lys-170 residue by alanine in Type I dehydroquinase yields a mutant protein that retains substrate and product binding capability but is 10⁶-fold less catalytically active than the wild-type enzyme [2]. This differential effect (binding preserved; catalysis abolished) is unique to 3-DHQ as the native substrate; quinic acid and shikimic acid do not form the requisite Schiff base intermediate with Lys-170 and therefore cannot serve as functional substitutes in mechanistic studies of Type I catalysis [2].

Enzyme kinetics Substrate specificity Mechanistic enzymology

IMB-T130 Achieves IC50 of 0.87 μg/mL Against M. tuberculosis DHQS, Validating 3-DHQ Pathway Enzymes as Druggable Targets in Clinically Relevant Pathogens

IMB-T130, a synthetic inhibitor identified through target-based screening, inhibits Mycobacterium tuberculosis 3-dehydroquinate synthase (MtDHQS) with an IC50 value of 0.87 μg/mL [1]. Surface plasmon resonance (SPR) and circular dichroism (CD) analyses confirmed direct binding between IMB-T130 and MtDHQS [1]. Crucially, overexpression of DHQS in M. tuberculosis cells reduced the antibacterial activity of IMB-T130, establishing DHQS as the specific intracellular target and confirming that inhibition of this 3-DHQ-producing enzyme translates to whole-cell antibacterial efficacy against both drug-susceptible and drug-resistant M. tuberculosis strains [1]. This contrasts with inhibitors targeting later shikimate pathway enzymes (e.g., EPSP synthase targeted by glyphosate), which may face different resistance profiles or species selectivity constraints.

Antitubercular drug discovery Target validation Mycobacterium tuberculosis

3-DHQ Can Be Produced from Quinate with Nearly 100% Yield via Oxidative Fermentation, Enabling Cost-Effective Access to Shikimate Pathway Intermediates

3-Dehydroquinate can be produced from quinic acid via oxidative fermentation using Gluconobacter strains of acetic acid bacteria, achieving a final yield of almost 100% in the earlier growth phase [1]. Resting cells, dried cells, and immobilized cells or immobilized membrane fractions of Gluconobacter strains all function as effective biocatalysts for quinate oxidation to 3-DHQ [1]. Furthermore, by controlling the pH of the enzymatic reaction, the product distribution can be selectively directed: at pH 5.0, 3-dehydroquinate is formed as the predominant product when quinate is incubated with the membrane fraction of acetic acid bacteria; at pH 8.0, 3-dehydroshikimate becomes the sole product [2]. This pH-dependent product selectivity is not achievable when starting from shikimic acid or other pathway intermediates.

Biocatalysis Metabolic engineering Process chemistry

3-DHQ Serves as the Universal Substrate for Both Type I and Type II Dehydroquinases, Enabling Differential Inhibitor Screening Across Evolutionarily Divergent Enzyme Classes

3-Dehydroquinate is uniquely common to both the shikimate and quinate catabolic pathways and serves as the native substrate for two structurally and mechanistically distinct enzyme classes: Type I dehydroquinases (dimeric, heat-labile, catalyze syn-elimination via Schiff base intermediate involving conserved lysine) and Type II dehydroquinases (dodecameric, heat-stable, catalyze anti-elimination via enolate intermediate) [1]. Type II dehydroquinases are present in important human pathogens including Mycobacterium tuberculosis and Helicobacter pylori, whereas Type I enzymes are found in E. coli and Salmonella species [2]. Because both enzyme classes act on the identical 3-DHQ substrate, a single compound can be used to screen for inhibitors with class selectivity, enabling the discovery of narrow-spectrum (Type II-selective) or broad-spectrum (pan-DHQase) antimicrobial leads .

Enzyme classification Inhibitor selectivity Antimicrobial target validation

3-Dehydroquinate: Validated Application Scenarios for Antimicrobial Drug Discovery, Enzyme Mechanistic Studies, and Biocatalytic Production


Target-Based High-Throughput Screening for Novel DHQS and DHQase Inhibitors

Use 3-dehydroquinate as the native substrate in coupled continuous spectrophotometric assays to screen compound libraries against DHQS and DHQase enzymes. The assay couples DHQase-catalyzed dehydration of 3-DHQ to 3-dehydroshikimate with shikimate dehydrogenase (SDH) and shikimate kinase (SK), enabling real-time monitoring of DHQase inhibition via NADPH fluorescence loss [1]. This assay format was successfully employed to identify three selective Clostridium difficile DHQD inhibitors with measurable Ki values [1]. For DHQS screening, 3-DHQ serves as the reaction product in the DAHP-to-DHQ conversion, and inhibitors such as IMB-T130 have been validated with IC50 = 0.87 μg/mL against M. tuberculosis DHQS using this approach [2].

Medicinal Chemistry: Synthesis of High-Affinity Carbocyclic Inhibitors Using 3-DHQ as the Common Synthetic Intermediate

Employ 3-dehydroquinic acid as the starting material for synthesizing cyclohexenyl phosphate (Ki = 1.2 × 10⁻¹⁰ M), cyclohexenyl tricarboxylate (Ki = 8.6 × 10⁻⁹ M), and carbahydroxymalonate (Ki = 0.3 × 10⁻⁶ M) inhibitors of DHQ synthase [1][2]. All newly synthesized inhibitors in the seminal JACS study were prepared from a common DHQ derivative, demonstrating the scaffold's versatility for parallel SAR exploration [1]. The 2,3-butane bisacetal-protected 3-dehydroquinic acid intermediate enables systematic substitution of phosphorylmethyl, phosphonoethyl, malonyl, and hydroxymalonyl groups to optimize inhibitor potency and pharmacokinetic properties [2].

Comparative Mechanistic Enzymology of Type I vs. Type II Dehydroquinases

Utilize 3-dehydroquinate as the universal substrate to differentiate between Type I (syn-elimination, Schiff base mechanism, Lys-170-dependent) and Type II (anti-elimination, enolate intermediate, metal-independent) dehydroquinases [1]. The Km of 16 μM for E. coli Type I enzyme and the 10⁶-fold catalytic impairment observed with Lys-170 → Ala mutation provide quantitative benchmarks for validating enzyme preparations and assessing inhibitor selectivity [2]. This application is essential for developing species-selective antimicrobial agents, as Type II enzymes are present in M. tuberculosis and H. pylori while Type I enzymes occur in commensal E. coli [3].

Biocatalytic Production of Shikimate Pathway Intermediates for Metabolomics and Structural Biology

Produce 3-dehydroquinate at near-quantitative yield (~100%) from inexpensive quinic acid via oxidative fermentation using Gluconobacter strains [1]. By adjusting reaction pH, the same biocatalyst system can be directed to produce either 3-DHQ (pH 5.0) or 3-dehydroshikimate (pH 8.0) as the predominant product [2]. This scalable, cost-effective approach enables the preparation of milligram-to-gram quantities of 3-DHQ required for protein crystallography, NMR-based fragment screening, and metabolomics reference standards, eliminating reliance on multi-step chemical synthesis [1].

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